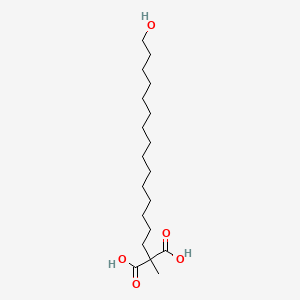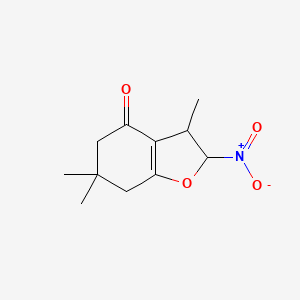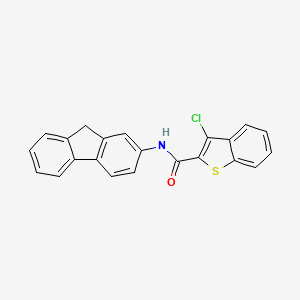
(15-hydroxypentadecyl)(methyl)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(15-hydroxypentadecyl)(methyl)malonic acid (HPMM) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPMM is a member of the class of compounds known as malonic acid derivatives, which are widely used in organic synthesis and medicinal chemistry.
科学研究应用
(15-hydroxypentadecyl)(methyl)malonic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that (15-hydroxypentadecyl)(methyl)malonic acid can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
作用机制
The mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. (15-hydroxypentadecyl)(methyl)malonic acid has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell division. By inhibiting this enzyme, (15-hydroxypentadecyl)(methyl)malonic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(15-hydroxypentadecyl)(methyl)malonic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, (15-hydroxypentadecyl)(methyl)malonic acid has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to increase the production of adiponectin, a hormone that is involved in glucose and lipid metabolism.
实验室实验的优点和局限性
One advantage of using (15-hydroxypentadecyl)(methyl)malonic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, (15-hydroxypentadecyl)(methyl)malonic acid is a synthetic compound that may not accurately reflect the properties of natural compounds found in living organisms. Additionally, the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on (15-hydroxypentadecyl)(methyl)malonic acid. One area of interest is the development of new synthetic methods for producing (15-hydroxypentadecyl)(methyl)malonic acid and related compounds. Another area of interest is the investigation of the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid, which could lead to the development of new cancer therapies. Additionally, research could be conducted to investigate the potential of (15-hydroxypentadecyl)(methyl)malonic acid for the treatment of other diseases, such as diabetes and inflammation.
合成方法
(15-hydroxypentadecyl)(methyl)malonic acid can be synthesized by the reaction of 15-hydroxypentadecanoic acid with diethyl malonate in the presence of a strong base. The resulting compound is then treated with methyl iodide to obtain (15-hydroxypentadecyl)(methyl)malonic acid. The synthesis of (15-hydroxypentadecyl)(methyl)malonic acid is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
属性
IUPAC Name |
2-(15-hydroxypentadecyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-19(17(21)22,18(23)24)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20/h20H,2-16H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYAPYHSCPWJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCO)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15-Hydroxypentadecyl)(methyl)propanedioic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)

![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)

